molecular formula C16H24N2O4S B421197 ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B421197
M. Wt: 340.4g/mol
InChI Key: UBYKKSNRJIVBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological applications. This particular compound is characterized by the presence of a morpholine ring, a thiophene ring, and an ethyl ester group, making it a versatile molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with morpholine.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where nucleophiles can replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate: Similar thiophene structure but with an amino group and pyridine ring.

    2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a morpholine ring and pyridine ring, similar functional groups but different core structure.

Uniqueness

ETHYL 5-ETHYL-2-[3-(MORPHOLIN-4-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, morpholine ring, and ethyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4g/mol

IUPAC Name

ethyl 5-ethyl-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C16H24N2O4S/c1-3-12-11-13(16(20)22-4-2)15(23-12)17-14(19)5-6-18-7-9-21-10-8-18/h11H,3-10H2,1-2H3,(H,17,19)

InChI Key

UBYKKSNRJIVBEI-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CCN2CCOCC2)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCN2CCOCC2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.